Ethyl 2-(3-aminoazetidin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-aminoazetidin-1-yl)acetate is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.19 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminoazetidin-1-yl)acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminoazetidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Ethyl 2-(3-aminoazetidin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminoazetidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-aminopyrrolidin-1-yl)acetate
- Ethyl 2-(3-aminopiperidin-1-yl)acetate
- Ethyl 2-(3-aminoazepan-1-yl)acetate
Uniqueness
Ethyl 2-(3-aminoazetidin-1-yl)acetate is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to its five-, six-, and seven-membered counterparts. This structural feature can lead to different reactivity and binding affinities, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-(3-aminoazetidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound is an azetidine derivative characterized by the presence of an amino group at the 3-position of the azetidine ring. The general structure can be represented as follows:
This compound is part of a broader class of azetidine derivatives that have been explored for various biological activities, particularly as potential inhibitors in therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that the amino group can participate in hydrogen bonding and other interactions that influence the activity of biomolecules. The exact pathways and targets are still under investigation, but preliminary data indicate a role in modulating enzyme activities related to inflammation and neuroprotection.
Structure-Activity Relationship (SAR)
Research has highlighted critical structural features necessary for biological activity. For instance, modifications to the azetidine ring or the ester functional group can significantly alter potency. A study on similar compounds revealed that maintaining an intact β-lactam moiety is crucial for inhibitory activity against certain enzymes like N-acylethanolamine acid amidase (NAAA) .
Table 1: Key Structural Features Influencing Activity
Compound Variant | Key Feature | Observed Activity |
---|---|---|
This compound | Amino group at C(3) position | Potential NAAA inhibitor |
β-lactam derivatives | Intact β-lactam core | High inhibitory potency |
Alkyl chain length | Varied lengths | Affects enzyme binding |
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit the hydrolysis of N-acylethanolamines, which are involved in pain and inflammation pathways. The compound demonstrated significant inhibition with IC50 values comparable to established anti-inflammatory agents .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of this compound. In models of neurodegeneration, it has shown promise in reducing oxidative stress and neuronal cell death, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- NAAA Inhibition : A systematic study synthesized various derivatives of azetidine to evaluate their efficacy as NAAA inhibitors. This compound was among the most potent compounds tested, with a favorable stability profile in physiological conditions .
- Neuroprotection Against Aβ-Induced Toxicity : In cultured cortical neurons exposed to amyloid-beta (Aβ), this compound exhibited protective effects against apoptosis and oxidative damage, highlighting its potential role in neuroprotection .
Properties
IUPAC Name |
ethyl 2-(3-aminoazetidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)5-9-3-6(8)4-9/h6H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPTUOLFMJDVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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